molecular formula C7H4BrF2NO2 B2358266 1-(bromomethyl)-3,5-difluoro-2-nitroBenzene CAS No. 1258546-68-7

1-(bromomethyl)-3,5-difluoro-2-nitroBenzene

Cat. No. B2358266
CAS RN: 1258546-68-7
M. Wt: 252.015
InChI Key: ONTYHZZFNSUPFX-UHFFFAOYSA-N
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Description

The compound “1-(bromomethyl)-3,5-difluoro-2-nitroBenzene” likely contains a benzene ring with bromomethyl, difluoro, and nitro substituents. The exact properties would depend on the specific arrangement of these groups on the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the bromomethyl, difluoro, and nitro groups on the benzene ring. These groups would influence the electron distribution and thus the reactivity of the molecule .


Chemical Reactions Analysis

The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The nitro group is electron-withdrawing, which would make the benzene ring less reactive towards electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the substituent groups. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Anisotropic Displacement Parameters

  • Study Overview: Research by Mroz et al. (2020) explored the anisotropic displacement parameters of isomorphous compounds, including 1-(bromomethyl)-3-nitrobenzene. They employed first-principles calculations and X-ray diffraction experiments, revealing unexpected challenges in the experimental study of the bromo compound compared to theoretical predictions (Mroz, Wang, Englert, & Dronskowski, 2020).

Synthesis of Radiopharmaceuticals

  • Study Overview: The synthesis of radiopharmaceuticals like N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) involves intermediate steps using bromo-compounds similar to 1-(bromomethyl)-3,5-difluoro-2-nitrobenzene. Klok et al. (2006) detailed this process, including fluorination, distillation, and HPLC purification steps (Klok, Klein, Herscheid, & Windhorst, 2006).

Novel P,C,P Pincer Ligand Complex

  • Study Overview: The creation of a novel functionalized P,C,P pincer ligand complex was reported by Grimm et al. (2000). They used 3,5-di(bromomethyl)nitrobenzene with di-t-butylphosphine, followed by treatment with sodium acetate, leading to an iridium hydrochloride complex. This complex's properties were examined using X-ray structure analysis, NMR spectroscopy, and density functional calculations (Grimm, Nachtigal, Mack, Kaska, & Mayer, 2000).

Organic Synthesis

  • Study Overview: Guang-xin Zhai (2006) researched the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound. This study focused on the Williamson Reaction process, exploring factors like reaction temperature, solvent, time, and proportions (Zhai Guang-xin, 2006).

Regioflexible Substitution Studies

  • Study Overview: Research by Schlosser and Heiss (2003) on the regioflexible substitution of 1,3-difluorobenzene, a compound similar to this compound, showed various conversions into benzoic acids and bromobenzoic acids. This study highlighted modern organometallic methods for transforming inexpensive starting materials (Schlosser & Heiss, 2003).

Crystal Structure Analysis

  • Study Overview: Jones et al. (2012) conducted X-Ray structure determinations on bromo- and bromomethyl-substituted benzenes. They analyzed structures for variations in Br···Br interactions, hydrogen bonds, and π interactions, highlighting the diversity in packing motifs despite chemical similarities (Jones, Kuś, & Dix, 2012).

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.

Mode of Action

The mode of action of 1-(bromomethyl)-3,5-difluoro-2-nitroBenzene involves its reactivity as an electrophile. The bromomethyl group can undergo nucleophilic substitution reactions, where it is replaced by a nucleophile, a species that donates an electron pair to form a chemical bond . This property allows it to participate in various organic reactions, including cross-coupling reactions.

Biochemical Pathways

Therefore, its impact on biochemical pathways would likely be indirect, based on the final products of its reactions .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not readily available in the literature. As a small organic molecule, it is reasonable to assume that it could be absorbed and distributed throughout the body. The specifics would depend on factors such as its lipophilicity, molecular size, and the presence of specific transporters .

Result of Action

The result of the action of this compound would depend on the context of its use. In organic synthesis, its primary role would be as a building block for more complex molecules. The specific effects at the molecular and cellular level would therefore depend on the properties of these final products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the pH, temperature, and the presence of other reactive species. Additionally, its stability could be influenced by factors such as light, heat, and the presence of oxygen .

Safety and Hazards

As with any chemical compound, handling “1-(bromomethyl)-3,5-difluoro-2-nitroBenzene” would require appropriate safety measures. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin .

properties

IUPAC Name

1-(bromomethyl)-3,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYHZZFNSUPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258546-68-7
Record name 3,5-Difluoro-2-nitrobenzyl bromide
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